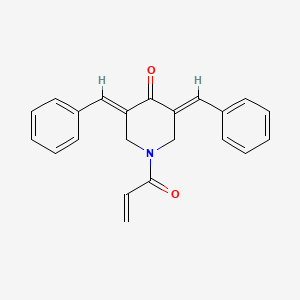

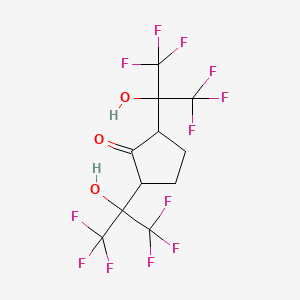

(3E,5E)-3,5-dibenzylidene-1-prop-2-enoylpiperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC632841 is a compound identified as a small-molecule inhibitor of necroptosis, a regulated necrotic cell death pathway involved in development and disease . This compound has been studied for its potential to inhibit the formation of mixed lineage kinase domain-like protein polymers, which mediate proinflammatory cell membrane disruption .

Preparation Methods

The synthetic routes and reaction conditions for NSC632841 are not extensively detailed in the available literature. it is known that the compound is part of the National Cancer Institute’s Mechanistic Set drug library, which suggests that it was synthesized and screened through a chemical biology approach

Chemical Reactions Analysis

NSC632841 undergoes various chemical reactions, including apoptosis induction in colon carcinoma cells . The compound’s apoptotic response is similar in both untransfected control and myr-AKT cells, indicating its effectiveness in inducing cell death regardless of the activation state of the PI3K/AKT pathway . Common reagents and conditions used in these reactions include caspase-cleaved CK18, which is measured to determine the apoptotic response . The major products formed from these reactions are apoptotic cells, as indicated by the presence of caspase-cleaved CK18 .

Scientific Research Applications

NSC632841 has several scientific research applications, particularly in the fields of cancer research and cell biology. It has been used to identify apoptotic mechanisms that are insensitive to the activation of the PI3K/AKT pathway, which is frequently upregulated in human cancer . This compound has also been utilized in conditional drug screening to classify agents according to their mechanism of action . Additionally, NSC632841 has been studied for its potential to inhibit necroptosis, making it a valuable tool for understanding and potentially treating diseases associated with this cell death pathway .

Mechanism of Action

The mechanism of action of NSC632841 involves its ability to inhibit the formation of mixed lineage kinase domain-like protein polymers, which are crucial for necroptosis . The compound specifically targets heat shock protein 70, conjugating to its substrate-binding domain to block its function . This inhibition prevents the polymerization of mixed lineage kinase domain-like protein, thereby blocking necroptosis and reducing proinflammatory cell membrane disruption .

Comparison with Similar Compounds

NSC632841 can be compared with other small-molecule inhibitors of necroptosis, such as necroptosis-blocking compound 1 (NBC1) . Both compounds target heat shock protein 70 to inhibit the formation of mixed lineage kinase domain-like protein polymers . NSC632841 is unique in its ability to induce apoptosis in colon carcinoma cells regardless of the activation state of the PI3K/AKT pathway . Similar compounds include other inhibitors of the PI3K/AKT pathway and necroptosis, such as PES-Cl, which also targets heat shock protein 70 .

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(3E,5E)-3,5-dibenzylidene-1-prop-2-enoylpiperidin-4-one |

InChI |

InChI=1S/C22H19NO2/c1-2-21(24)23-15-19(13-17-9-5-3-6-10-17)22(25)20(16-23)14-18-11-7-4-8-12-18/h2-14H,1,15-16H2/b19-13+,20-14+ |

InChI Key |

FYXRGLSUYBQDPY-IWGRKNQJSA-N |

Isomeric SMILES |

C=CC(=O)N1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 |

Canonical SMILES |

C=CC(=O)N1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Bis[[3-(diethylaminomethyl)-4-hydroxyphenyl]diazenyl]naphthalene-2,6-diol;hydrochloride](/img/structure/B10761885.png)

![1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B10761894.png)

![[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate](/img/structure/B10761939.png)

![[4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride](/img/structure/B10761947.png)

![(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;N-(1-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine](/img/structure/B10761955.png)

![5-Bromo-1-[[4-methylidene-5-oxo-2-(4-phenylphenyl)oxolan-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B10761966.png)